molecular formula C22H18ClFN2O3S B3009347 3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005302-15-7

3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B3009347
CAS No.: 1005302-15-7
M. Wt: 444.91
InChI Key: QSYPTWUOQIHSLV-UHFFFAOYSA-N
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Description

3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS Number 1005302-35-1) is a synthetic organic compound with a molecular formula of C20H22ClFN2O3S and a molecular weight of 424.9 g/mol . This chemical belongs to the 1,2,3,4-tetrahydroquinoline class of compounds, a scaffold recognized in medicinal chemistry for its potential in targeting nuclear receptors . Specifically, tetrahydroquinoline derivatives have been identified as novel and potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) . RORγ is a transcription factor that plays a critical role in immune cell function and is a driver of androgen receptor (AR) signaling in certain cancers . Consequently, RORγ inverse agonists are being investigated for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis, as well as for castration-resistant prostate cancer (CRPC) . The structural features of this benzamide derivative—including the 1,2,3,4-tetrahydroquinoline core substituted with a fluorophenyl sulfonyl group and a chlorinated benzamide—suggest it is designed for advanced pharmaceutical research and development in these therapeutic areas. Researchers can utilize this compound as a chemical tool to study RORγ-mediated pathways or as a lead structure for the development of new therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-17-5-1-3-16(13-17)22(27)25-19-9-6-15-4-2-12-26(21(15)14-19)30(28,29)20-10-7-18(24)8-11-20/h1,3,5-11,13-14H,2,4,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYPTWUOQIHSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzamide Substituents

2,4-Difluoro-N-(1-(4-Fluorophenyl)Sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzenesulfonamide
  • Substituents : Difluoro (positions 2 and 4) on the benzamide.
  • Activity : RORγ inverse agonist with IC50 <1 μM.
  • Key Difference : The sulfonamide group and difluoro substitution enhance polarity but may reduce membrane permeability compared to the chloro-benzamide in the target compound.
  • Source :
2-Chloro-6-Fluoro-N-(1-(4-Fluorophenyl)Sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide
  • Substituents : Chloro (position 2) and fluoro (position 6) on the benzamide.
  • Activity : RORγ inverse agonist with IC50 <15 μM.
  • Source :
5-Chloro-N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-2-Methoxybenzamide (CAS 946222-32-8)
  • Substituents : Chloro (position 5) and methoxy (position 2) on the benzamide.
  • Molecular Weight : 474.9 g/mol.
  • Key Difference : The electron-donating methoxy group may improve solubility but reduce receptor affinity compared to the electron-withdrawing 3-chloro substituent in the target compound.
  • Source :

Analogues with Modified Heterocyclic Substituents

N-(1-(Morpholine-4-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-3,5-Bis(Trifluoromethyl)Benzamide (10e)
  • Substituents : Morpholine-carbonyl at position 1; 3,5-bis(trifluoromethyl) on benzamide.
  • Source :
3-Fluoro-N-(1-(Piperidine-1-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-5-(Trifluoromethyl)Benzamide (10g)
  • Substituents : Piperidine-carbonyl at position 1; fluoro and trifluoromethyl on benzamide.
  • Key Difference : The piperidine-carbonyl group may alter pharmacokinetics (e.g., half-life) compared to the sulfonyl group in the target compound.
  • Source :

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents IC50/EC50 (μM) Target
Target Compound ~475 (estimated) 3-Chloro, 4-fluorophenylsulfonyl N/A RORγ (hypothesized)
2,4-Difluoro Analogue ~490 (estimated) 2,4-Difluoro, sulfonamide <1 RORγ
2-Chloro-6-Fluoro Analogue ~470 (estimated) 2-Chloro, 6-fluoro <15 RORγ
5-Chloro-2-Methoxy Analogue 474.9 5-Chloro, 2-methoxy N/A N/A
3,5-Bis(Trifluoromethyl) Analogue ~600 (estimated) 3,5-CF3, morpholine-carbonyl N/A mTOR

Key Observations :

  • Substituent Position : Meta-substituted chloro (target) may offer balanced steric and electronic effects compared to ortho/difluoro or para-methoxy analogues.
  • Electron Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance receptor binding but may reduce solubility.
  • Heterocyclic Modifications : Sulfonyl groups (target) improve stability compared to morpholine/piperidine-carbonyl analogues .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

  • Methodological Answer : The compound contains a tetrahydroquinoline scaffold sulfonylated at the 1-position with a 4-fluorophenyl group and substituted at the 7-position with a 3-chlorobenzamide moiety. These features are critical for interactions with nuclear receptors like RORγ, as evidenced by structurally similar RORγ inverse agonists (e.g., 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-tetrahydroquinolin-7-yl)benzenesulfonamide, IC₅₀ <1 μM) . To validate structural contributions, employ X-ray crystallography (as in , monoclinic P2₁/c, α = 98.5°) or NMR-based conformational analysis.

Q. What synthetic routes are recommended for preparing this compound?

  • Methodological Answer : Utilize a multi-step approach: (i) Synthesize the tetrahydroquinoline core via Bischler-Napieralski cyclization. (ii) Introduce the sulfonyl group using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in CH₃CN, as in ). (iii) Couple the 3-chlorobenzoyl chloride to the amine at the 7-position via amide bond formation. Monitor reaction purity using HPLC-MS and confirm regiochemistry via NOESY NMR .

Advanced Research Questions

Q. How can researchers resolve contradictory IC₅₀ values for RORγ inverse agonists in different assay systems?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., SR1078: 1–3 μM vs. ML209: 51 nM) arise from assay conditions (e.g., cell type, reporter gene stability) . To standardize results: (i) Use a luciferase-based reporter assay with HEK293T cells co-transfected with RORγ-LBD and a UAS-driven luciferase construct. (ii) Include a reference compound (e.g., SR1555, IC₅₀ = 1.5 μM) as an internal control. (iii) Normalize data to cell viability (MTT assay) to rule out cytotoxicity artifacts .

Q. What biochemical pathways are modulated by this compound, and how can they be experimentally validated?

  • Methodological Answer : The compound likely inhibits RORγ-driven pathways, such as Th17 differentiation and IL-17 production. Validate via: (i) RNA-seq analysis of treated CD4⁺ T cells to identify downregulated genes (e.g., IL-17A, RORC). (ii) ChIP-qPCR to assess reduced RORγ binding to target gene promoters. (iii) In vivo validation using a murine EAE model, monitoring disease progression and IL-17 serum levels .

Q. How can crystallographic data inform SAR optimization of this compound?

  • Methodological Answer : Co-crystallize the compound with RORγ-LBD (PDB ID: reference similar structures in ). Analyze the binding pocket: (i) Identify hydrophobic interactions between the 3-chlorobenzamide and Leu287/Val376. (ii) Optimize sulfonyl group orientation to enhance hydrogen bonding with Arg364. (iii) Use molecular dynamics simulations (AMBER/CHARMM) to predict stability of proposed derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo studies?

  • Methodological Answer : Poor in vivo efficacy may stem from pharmacokinetic limitations. Mitigate by: (i) Measuring plasma stability (incubate with mouse/human plasma, analyze via LC-MS). (ii) Assessing metabolic liability using liver microsomes (e.g., CYP3A4/2D6 inhibition assays). (iii) Modifying the tetrahydroquinoline core with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability, as seen in ML209 (IC₅₀ = 51 nM) .

Experimental Design Tables

Q. Table 1: Key RORγ Inverse Agonists and Activity Data

Compound IDIC₅₀/EC₅₀ (nM)Structural FeaturesReference
SR10781000–3000Tetrahydroquinoline sulfonamide
ML20951CF₃-substituted benzamide
Target CompoundPending3-Chloro, 4-fluorophenyl sulfonylThis study

Q. Table 2: Recommended Assay Conditions

Assay TypeCell LineControl CompoundKey Readout
Luciferase ReporterHEK293TSR1555 (1.5 μM)Luminescence (RLU)
Th17 DifferentiationPrimary CD4⁺ T cellsDMSOIL-17A (ELISA)

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